molecular formula C25H22F2N4O2S B2613066 N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242963-42-3

N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2613066
CAS No.: 1242963-42-3
M. Wt: 480.53
InChI Key: RLXLYWHKABPMAV-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a thienopyrimidinone-derived compound featuring a fluorinated benzyl substituent and a piperidine-4-carboxamide moiety. This structural framework is characteristic of kinase inhibitors, particularly those targeting tyrosine kinases or serine/threonine kinases. The 2-fluorophenyl group at the 7-position of the thienopyrimidinone core and the 2-fluorobenzylamide side chain are critical for modulating binding affinity and selectivity.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N4O2S/c26-19-7-3-1-5-16(19)13-28-23(32)15-9-11-31(12-10-15)25-29-21-18(14-34-22(21)24(33)30-25)17-6-2-4-8-20(17)27/h1-8,14-15H,9-13H2,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXLYWHKABPMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidin ring system.

    Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using fluorinated benzyl and phenyl halides.

    Formation of the Piperidine Carboxamide Moiety: This involves the reaction of the intermediate with piperidine and subsequent carboxylation to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., fluorobenzyl chloride) and bases (e.g., sodium hydride) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its binding affinity to target proteins, potentially inhibiting or modulating their activity. The thieno[3,2-d]pyrimidin core may interact with enzymes or receptors, leading to downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Substituents Key Differences Potential Implications
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide Thienopyrimidinone 2,4-Difluorobenzyl; 3-methylphenyl at C7 Dual fluorine atoms on benzyl; methylphenyl vs. fluorophenyl Enhanced lipophilicity; altered steric hindrance at binding site
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine 3-Chloro-4-fluorophenyl; 2,4-difluorobenzyl Chlorine substitution; tetrahydropyrimidine core Increased molecular weight; potential for improved metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone-pyrazolopyrimidine 3-Fluorophenyl; benzenesulfonamide Chromenone core instead of thienopyrimidinone Shift in kinase selectivity; solubility differences due to sulfonamide group

Thienopyrimidinone Analogs

The compound N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide () shares the thienopyrimidinone core but differs in substituents. The 3-methylphenyl group at C7 (vs. 2-fluorophenyl) introduces steric bulk, which may reduce off-target interactions but also limit solubility .

Tetrahydropyrimidine Derivatives

The compound 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () replaces the thienopyrimidinone core with a tetrahydropyrimidine scaffold. The chlorine atom on the phenyl ring increases molecular polarity and may improve metabolic stability by resisting oxidative degradation. However, the absence of a fused thiophene ring could reduce π-π stacking interactions with kinase active sites .

Chromenone-Pyrazolopyrimidine Hybrids

The chromenone-containing derivative 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () demonstrates divergent selectivity. The chromenone core’s planar structure may favor binding to kinases with larger ATP-binding pockets, while the benzenesulfonamide group enhances aqueous solubility. The dual fluorine atoms on the phenyl ring mirror the target compound’s fluorination pattern, suggesting conserved halogen-bonding interactions with kinase targets .

Key Research Findings and Trends

Fluorination Patterns: Mono- vs. di-fluorinated benzyl groups (e.g., 2-fluorobenzyl vs. 2,4-difluorobenzyl) influence lipophilicity and membrane permeability. Di-fluorination often improves target engagement but may exacerbate toxicity .

Core Modifications: Thienopyrimidinones exhibit stronger π-stacking than tetrahydropyrimidines, favoring kinase inhibition. Chromenone hybrids, however, may broaden selectivity profiles .

Solubility vs. Potency : Sulfonamide or carboxamide termini (as in and ) enhance solubility but require balancing with hydrophobic substituents for target affinity.

Biological Activity

N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of thienopyrimidine derivatives, which are known for diverse biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring and incorporates fluorinated aromatic groups that may enhance its biological properties. Its CAS number is 1243106-67-3, and it is classified under thienopyrimidine derivatives. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC_{20}H_{19}F_{2}N_{3}O_{2}S
Molecular Weight393.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The primary mechanism of action for this compound is linked to its role as a GPR119 receptor agonist . GPR119 is a G protein-coupled receptor involved in glucose homeostasis and insulin secretion. Upon binding to GPR119, the compound activates intracellular signaling pathways that lead to:

  • Increased insulin secretion from pancreatic beta cells
  • Enhanced glucose-dependent insulin release

This mechanism positions it as a potential therapeutic agent for managing diabetes and metabolic disorders.

Antidiabetic Potential

Research indicates that compounds targeting GPR119 can improve glycemic control in diabetic models. In preclinical studies, this compound demonstrated:

  • Increased Insulin Secretion : In vitro studies showed enhanced insulin release in response to glucose stimulation.
  • Improved Glucose Tolerance : Animal models exhibited better glucose tolerance when treated with this compound.

Anti-inflammatory Properties

Thienopyrimidine derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses. Specific findings include:

  • Reduction in levels of TNF-alpha and IL-6 in cell culture models.
  • Decreased infiltration of inflammatory cells in animal models of induced inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the thienopyrimidine class:

  • Study on GPR119 Agonists : A comparative study evaluated various GPR119 agonists for their efficacy in enhancing insulin secretion. The findings suggested that modifications to the aromatic rings could significantly impact biological activity.
  • Inflammation Model : A research article reported the effects of thienopyrimidine derivatives on inflammatory markers in a mouse model of arthritis, demonstrating significant reductions in joint swelling and pain.
  • Cancer Cell Line Testing : In vitro assays using cancer cell lines indicated that certain structural modifications led to increased cytotoxicity against specific tumor types.

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